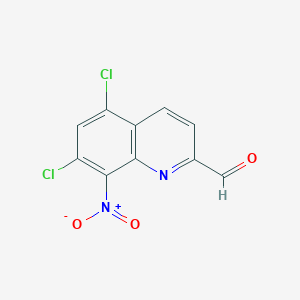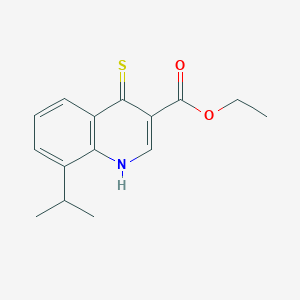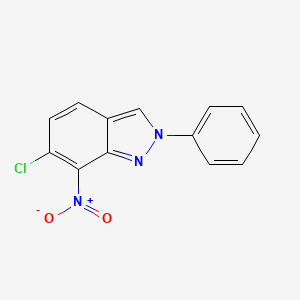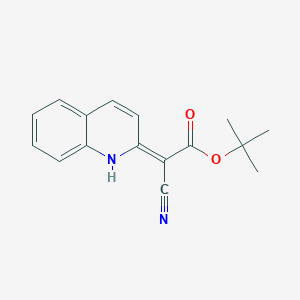
Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-1,2,3,4-tetrahidroquinolina, sulfato ácido es un derivado de la quinolina, un compuesto aromático heterocíclico basado en nitrógeno. La quinolina y sus derivados son conocidos por sus importantes actividades farmacológicas y se utilizan en diversas aplicaciones medicinales e industriales . El compuesto en cuestión, con la adición de un grupo nitro y sulfato ácido, presenta propiedades químicas únicas que lo hacen valioso en la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de derivados de quinolina generalmente implica la condensación de derivados de anilina con compuestos carbonílicos en condiciones ácidas o básicas . Para la 7-Nitro-1,2,3,4-tetrahidroquinolina, sulfato ácido, el proceso puede implicar la nitración de 1,2,3,4-tetrahidroquinolina seguida de la adición de sulfato ácido.
Métodos de producción industrial: La producción industrial de derivados de quinolina a menudo emplea procesos de hidrogenación catalítica y nitración. El uso de catalizadores ecológicos y reutilizables, como los ácidos de Lewis, se está volviendo más prevalente para garantizar procesos químicos más ecológicos y sostenibles .
Análisis De Reacciones Químicas
Tipos de reacciones: 7-Nitro-1,2,3,4-tetrahidroquinolina, sulfato ácido sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El compuesto se puede hidrogenar para formar diferentes derivados.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de quinolina.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Gas hidrógeno con un catalizador de paladio o platino.
Sustitución: Agentes halogenantes como cloro o bromo para la sustitución electrófila.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos, que pueden exhibir diferentes actividades farmacológicas .
Aplicaciones Científicas De Investigación
7-Nitro-1,2,3,4-tetrahidroquinolina, sulfato ácido tiene varias aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas complejas.
Biología: Estudiado por sus posibles propiedades antimicrobianas y antimaláricas.
Medicina: Investigado por su posible uso en el desarrollo de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 7-Nitro-1,2,3,4-tetrahidroquinolina, sulfato ácido implica su interacción con varios objetivos moleculares y vías. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a efectos antimicrobianos o antimaláricos. El sistema cíclico de quinolina también puede intercalarse con el ADN, interrumpiendo los procesos celulares .
Compuestos similares:
Quinolina: El compuesto original, conocido por su amplio espectro de bio-respuestas.
1,2,3,4-Tetrahidroquinolina: Un derivado hidrogenado de la quinolina.
7-Nitroquinolina: Un derivado de quinolina con sustitución de nitro.
Singularidad: 7-Nitro-1,2,3,4-tetrahidroquinolina, sulfato ácido es único debido a la combinación del grupo nitro y el sulfato ácido, que imparte propiedades químicas distintivas y posibles actividades biológicas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its broad spectrum of bio-responses.
1,2,3,4-Tetrahydroquinoline: A hydrogenated derivative of quinoline.
7-Nitroquinoline: A nitro-substituted quinoline derivative.
Uniqueness: Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate is unique due to the combination of the nitro group and hydrogen sulfate, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
73987-44-7 |
|---|---|
Fórmula molecular |
C9H12N2O6S |
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
7-nitro-1,2,3,4-tetrahydroquinoline;sulfuric acid |
InChI |
InChI=1S/C9H10N2O2.H2O4S/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8;1-5(2,3)4/h3-4,6,10H,1-2,5H2;(H2,1,2,3,4) |
Clave InChI |
VBHCWROSOWPTFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)

amino}acetic acid](/img/structure/B11850264.png)


![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)


![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)




